3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid CAS 253878-93-2 properties
3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid CAS 253878-93-2 properties
An In-depth Technical Guide to 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid (CAS 253878-93-2)
Abstract
This technical guide provides a comprehensive overview of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, CAS 253878-93-2. It is intended for researchers, chemists, and professionals in drug development and material science. This document consolidates critical data on the compound's chemical and physical properties, outlines a plausible synthetic pathway based on established organometallic chemistry, discusses its potential applications, and provides essential safety and handling protocols. The information is structured to deliver both foundational knowledge and practical insights for laboratory applications.
Core Molecular Identity and Properties
3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic compound featuring a biphenyl backbone. This framework consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a nitrile (-C≡N) group at the 3' position, while the other bears a carboxylic acid (-COOH) group at the 3 position. This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups, while the carboxylic acid provides a site for amide bond formation, esterification, or salt formation.
Chemical and Physical Data Summary
The physicochemical properties of a compound are fundamental to its application, dictating its solubility, reactivity, and pharmacokinetic profile in potential therapeutic uses. The data below has been aggregated from various chemical data repositories.[1]
| Property | Value | Unit |
| CAS Number | 253878-93-2 | - |
| Molecular Formula | C₁₄H₉NO₂ | - |
| Molecular Weight | 223.23 | g/mol |
| Density | 1.3 ± 0.1 | g/cm³ |
| Boiling Point | 456.4 ± 38.0 | °C at 760 mmHg |
| Flash Point | 229.8 ± 26.8 | °C |
| Vapor Pressure | 0.0 ± 1.2 | mmHg at 25°C |
| Topological Polar Surface Area | 61.1 | Ų |
| XLogP3 | 2.8 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
Structural Identifiers
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SMILES: O=C(O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N[1]
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InChI Key: BFOFVXTZGJGLES-UHFFFAOYSA-N[1]
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Common Synonyms: 3'-Cyanobiphenyl-3-carboxylic acid, 3-(3-cyanophenyl)benzoic Acid[1]
Synthesis and Purification Protocol
The causality for selecting this method rests on its high efficiency in forming C-C bonds between sp²-hybridized carbon atoms, which is precisely the bond that connects the two phenyl rings in the target molecule.
Step-by-Step Experimental Methodology
This protocol is a representative procedure based on established Suzuki coupling methods, such as those described for analogous biphenyl preparations.[2]
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Reagent Preparation: In a nitrogen-flushed reaction vessel, combine 3-bromobenzonitrile (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).[2] The use of a slight excess of the boronic acid ensures the complete consumption of the aryl halide.
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Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).[2] Sparge the mixture with nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
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Catalysis: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), at a loading of 1-5 mol%.
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Reaction Execution: Heat the reaction mixture to a temperature of 60-90°C under a nitrogen atmosphere and stir vigorously for 4-12 hours.[2] Reaction progress should be monitored by a suitable technique like TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the organic solvent.
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Purification: Dilute the remaining aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylic acid, causing the product to precipitate out of the solution.[2]
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Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
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Final Product: Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.[2] This self-validating step ensures that the final product is isolated in high purity, as confirmed by melting point analysis and spectroscopic methods.
Potential Applications and Research Fields
The molecular architecture of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid positions it as a versatile intermediate in several high-value research and development areas.
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Pharmaceutical Intermediate: Biphenyl structures are common motifs in pharmaceuticals. The carboxylic acid group provides a handle for creating amide or ester linkages to other pharmacophores, while the cyano-substituted phenyl ring can engage in specific interactions with biological targets. Related biphenyl-3-carboxylic acid structures have been investigated as modulators of beta-3 adrenoceptor activity, suggesting a potential role in metabolic or urinary disorder research.[3]
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Material Science: Cyanobiphenyls are a well-known class of compounds used in the development of liquid crystals for display technologies.[4] The rigid biphenyl core combined with the polar cyano and carboxylic acid groups can impart desirable mesogenic properties. Furthermore, biphenyl carboxylic acids are used to enhance the thermal stability of polymers.
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Organic Synthesis: As a bifunctional molecule, it serves as a versatile building block. The carboxylic acid can be converted into a wide range of other functional groups, making it a key intermediate for constructing more complex molecules for agrochemical and specialty chemical applications.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. The following information is synthesized from safety data for this compound and structurally related analogs.
Hazard Identification
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Signal Word: Warning[1]
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Primary Hazards: The compound is classified with potential hazards upon exposure. It may be harmful if swallowed, in contact with skin, or if inhaled.[1] Safety data for similar biphenyl carboxylic acids indicate that it may cause skin, eye, and respiratory irritation.[5][6][7]
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Hazard Statements:
Recommended Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9]
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Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][8]
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[9]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[8][10]
Storage Recommendations
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Short-Term Storage (1-2 weeks): Store in a refrigerator at approximately -4°C.[1]
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Long-Term Storage (1-2 years): For extended periods, store in a freezer at -20°C.[1]
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General Conditions: Keep the container tightly sealed in a dry place.[7][11]
Conclusion
3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid is a specialty chemical with significant potential as a building block in diverse scientific fields. Its defined physicochemical properties, coupled with a robust and accessible synthetic route via Suzuki coupling, make it a valuable tool for researchers. Its utility is primarily projected in the synthesis of novel pharmaceutical agents and advanced materials, particularly liquid crystals and high-stability polymers. Adherence to strict safety and handling protocols is essential when working with this compound to mitigate potential health risks. This guide serves as a foundational resource to support and enable further investigation and application of this versatile molecule.
References
- 3'-Cyanobiphenyl-3-carboxylic acid Chemical and Physical Properties. Kuujia.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid ≥95%. Howei Pharm.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 253678-93-2 | 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. 1PlusChem.
- Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)
- 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
- 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
- BIPHENYL CARBOXYLIC ACID.
- 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
- Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents.
- Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor - Google Patents.
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- 3. WO2010118291A3 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor - Google Patents [patents.google.com]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
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